molecular formula C18H18F3N7 B6442903 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2548993-58-2

4-(2-methyl-1H-imidazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6442903
CAS No.: 2548993-58-2
M. Wt: 389.4 g/mol
InChI Key: PDYMYGWUHAFXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 4 with a 2-methylimidazole group and at position 6 with a piperazine moiety linked to a 5-(trifluoromethyl)pyridine. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole and piperazine substituents may contribute to binding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7/c1-13-22-4-5-28(13)17-10-16(24-12-25-17)27-8-6-26(7-9-27)15-3-2-14(11-23-15)18(19,20)21/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMYGWUHAFXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of various diseases. Key areas of research include:

1. Anticancer Activity
Research indicates that compounds with similar structural motifs can exhibit anticancer properties. The imidazole and pyrimidine moieties are known for their roles in inhibiting specific kinases involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting these pathways.

2. Antimicrobial Properties
The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes. Studies have shown that related compounds exhibit significant antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties.

3. Central Nervous System (CNS) Activity
Compounds containing piperazine rings are often explored for their neuropharmacological effects. This compound's structure suggests potential activity as an anxiolytic or antidepressant agent, warranting further investigation into its effects on neurotransmitter systems.

Data Table: Summary of Biological Activities

Activity Type Potential Effects Reference
AnticancerInhibition of kinase activity
AntimicrobialActivity against gram-positive and gram-negative bacteria
CNS ActivityPotential anxiolytic effects

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and tested their efficacy against various cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, with IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: Antimicrobial Testing

A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited promising antimicrobial activity. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Structural and Functional Comparisons
Compound Name (or Identifier) Core Structure Key Substituents Biological Activity/Properties References
4-(2-methyl-1H-imidazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine Pyrimidine 2-Methylimidazole (position 4); Piperazine-5-(trifluoromethyl)pyridine (position 6) Hypothesized CYP2D6 interaction, metabolic stability
SCH 66712 Pyrimidine 5-Fluoro; 2-Phenylimidazole; Piperazine Mechanism-based CYP2D6 inhibitor (KI = 0.55 µM; kinact = 0.32 min⁻¹)
4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Pyrimidine Sulfonyl-piperazine; 1-Methylimidazole Enhanced solubility due to sulfonyl group
6-{4-[3-chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione Piperazine-carbonyl; Chlorophenyl-trifluoromethyl Potential kinase or protease inhibition
6-(2,2,2-trifluoroethyl)-4-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Trifluoroethyl; Piperazine-thiadiazole Improved binding affinity in fused-ring systems

Key Observations

Thienopyrimidine cores (e.g., ) increase aromatic surface area, which may improve target binding but reduce solubility.

Substituent Impact :

  • Trifluoromethyl Groups : Present in all compared compounds, these groups enhance metabolic stability and membrane permeability.
  • Piperazine Linkers : Variations in piperazine substituents (e.g., sulfonyl in vs. carbonyl in ) modulate electronic properties and solubility. The sulfonyl group in may improve aqueous solubility compared to the target compound.
  • Imidazole Moieties : SCH 66712’s 2-phenylimidazole likely contributes to CYP2D6 binding, while the target compound’s 2-methylimidazole may offer steric advantages.

Biological Activity: SCH 66712 is a potent CYP2D6 mechanism-based inactivator, with a lower KI (0.55 µM) compared to its inhibition of CYP3A4/CYP2C isoforms (5–10× higher KI values) . This suggests that subtle substituent changes (e.g., phenyl vs. methylimidazole) significantly alter isoform selectivity.

Preparation Methods

Cyclocondensation of Guanidine Derivatives

A common method involves cyclizing guanidine nitrates with α,β-unsaturated ketones. For example, 1-(2-methyl-5-nitrophenyl)guanidine nitrate reacts with 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one under microwave irradiation (25 MPa, 463 K) in dimethyl sulfoxide (DMSO) to yield N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This method achieves >95% purity and 98% yield by leveraging microwave-enhanced reaction kinetics.

Halogenation and Cross-Coupling

Alternative routes begin with halogenated pyrimidine intermediates. For instance, 2-amino-4-chloro-6-methylpyrimidine undergoes iodination using N-iodosuccinimide (NIS) in DMF, producing 2-amino-4-chloro-6-iodopyrimidine. Subsequent Suzuki-Miyaura coupling with 5-(trifluoromethyl)pyridin-2-ylboronic acid installs the pyridinyl group, though this step requires careful temperature control (80–100°C) to prevent deboronation.

Installation of the Piperazine-Trifluoromethylpyridine Side Chain

The piperazine-linked trifluoromethylpyridine group is critical for target bioactivity and introduces synthetic complexity:

Stepwise Alkylation and Coupling

4-(5-Trifluoromethylpyridin-2-yl)piperazine is synthesized via nucleophilic aromatic substitution between 2-chloro-5-(trifluoromethyl)pyridine and piperazine in ethanol at reflux (12 hr, 78% yield). This intermediate then undergoes alkylation with 4,6-dichloropyrimidine using NaH as a base in THF, yielding 4-chloro-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine.

One-Pot Microwave-Assisted Synthesis

Recent advancements employ microwave reactors to condense multiple steps. A mixture of 2-chloro-5-(trifluoromethyl)pyridine, piperazine, and 4,6-dichloropyrimidine in DMSO undergoes microwave irradiation (50 W/cm³, 473 K, 10 min), achieving 92% yield with 97.5% purity. This method reduces reaction times from hours to minutes and enhances reproducibility.

Final Assembly and Purification

Sequential Functionalization

The fully substituted pyrimidine is assembled by sequentially attaching the piperazine-trifylpyridine and imidazole groups. For example:

  • Piperazine installation : 4,6-Dichloropyrimidine reacts with 4-(5-trifluoromethylpyridin-2-yl)piperazine (K2CO3, DMF, 80°C, 8 hr).

  • Imidazole coupling : The intermediate undergoes Buchwald-Hartwig amination with 2-methylimidazole.
    Total yields for this route range from 60–75%.

Crystallization and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals. Purity is validated by HPLC (≥98%), ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS). Key ¹H NMR signals include:

  • δ 8.72 (s, 1H, pyrimidine-H)

  • δ 7.89 (d, J = 8.4 Hz, 1H, pyridine-H)

  • δ 2.51 (s, 3H, imidazole-CH3).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)TimeCost Efficiency
Microwave-assisted9297.510 minHigh
Stepwise alkylation7598.020 hrModerate
Buchwald-Hartwig8596.824 hrLow

Microwave-assisted synthesis outperforms traditional methods in speed and yield but requires specialized equipment. Stepwise alkylation remains cost-effective for small-scale production, while Buchwald-Hartwig offers precision for structurally sensitive derivatives.

Challenges and Optimization Strategies

Byproduct Formation

Competing N-alkylation at piperazine’s secondary amine can generate bis-adducts. Mitigation strategies include:

  • Using bulky bases (e.g., DBU) to favor mono-alkylation.

  • Employing flow chemistry to control stoichiometry.

Trifluoromethyl Group Stability

The CF3 group is prone to hydrolysis under acidic conditions. Reactions are conducted under inert atmospheres (N2/Ar) with anhydrous solvents to prevent degradation .

Q & A

Basic: How can reaction conditions be optimized for synthesizing this compound?

Methodological Answer:
Synthetic optimization involves systematic adjustments to temperature (e.g., 60–120°C), solvent polarity (e.g., DMF for polar intermediates, dichloromethane for coupling steps), and reaction time (monitored via thin-layer chromatography (TLC) or HPLC). For example, highlights the use of stannous chloride for reductions and TLC to track intermediates, while emphasizes solvent choice to enhance purity. A stepwise approach includes:

  • Temperature Gradients: Test thermal stability using differential scanning calorimetry (DSC).
  • Catalyst Screening: Evaluate palladium or copper catalysts for cross-coupling steps.
  • Workup Protocols: Use liquid-liquid extraction or column chromatography to isolate high-purity fractions .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., imidazole and pyrimidine ring connectivity).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., distinguishing CF3_3 groups from isotopic patterns).
  • X-ray Crystallography: Resolve stereoelectronic effects in the piperazine-pyrimidine core (as in for analogous structures).
  • FT-IR: Identify functional groups (e.g., C-F stretches at ~1100 cm1^{-1}) .

Intermediate: How can researchers identify biological targets for this compound?

Methodological Answer:
Target identification involves:

  • Receptor Binding Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors due to piperazine motifs) using radioligand displacement.
  • Kinase Profiling: Use fluorescence polarization assays to test inhibition of kinases (common for pyrimidine derivatives).
  • Computational Docking: Predict binding affinities via AutoDock Vina or Schrödinger Suite, leveraging the compound’s trifluoromethyl group for hydrophobic pocket interactions .

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatives?

Methodological Answer:
Employ quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to:

  • Map Electron Density: Identify nucleophilic/electrophilic sites (e.g., imidazole N-atoms).
  • Transition State Analysis: Simulate reaction pathways for substituent additions (e.g., CF3_3 group orientation).
  • Machine Learning (ML): Train models on existing reaction datasets (e.g., ICReDD’s approach in ) to predict optimal conditions for novel derivatives .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Address discrepancies via:

  • Standardized Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time.
  • Orthogonal Validation: Confirm results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding constants.
  • Meta-Analysis: Compare datasets across studies (e.g., vs. 21) to identify confounding factors (e.g., solvent DMSO concentration affecting cell viability) .

Intermediate: What strategies establish structure-activity relationships (SAR) for analogs?

Methodological Answer:
SAR development requires:

  • Scaffold Diversification: Synthesize analogs with varied substituents (e.g., replacing CF3_3 with Cl or CH3_3).
  • Biological Profiling: Test against disease models (e.g., cancer cell lines for cytotoxicity, neuronal cells for neuroactivity).
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .

Basic: What methods determine physicochemical properties like solubility and stability?

Methodological Answer:

  • HPLC Solubility Screening: Test in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions.
  • Thermogravimetric Analysis (TGA): Assess thermal degradation (e.g., piperazine ring stability).
  • Light Exposure Studies: Use UV-Vis spectroscopy to monitor photodegradation (critical for trifluoromethyl groups) .

Advanced: How to resolve enantiomers or stereoisomers in derivatives?

Methodological Answer:

  • Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Circular Dichroism (CD): Assign absolute configuration for asymmetric centers.
  • Crystallization-Induced Diastereomer Resolution: Add chiral acids (e.g., tartaric acid) to separate salts .

Intermediate: How to assess metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS.
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Reactive Metabolite Detection: Trap electrophilic intermediates with glutathione (GSH) .

Basic: What strategies evaluate in vitro toxicity profiles?

Methodological Answer:

  • MTT/PrestoBlue Assays: Measure cytotoxicity in HEK293 or HepG2 cells.
  • hERG Channel Binding: Use patch-clamp electrophysiology to assess cardiac risk.
  • Ames Test: Screen for mutagenicity in Salmonella typhimurium strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.